Altoqualine

Histidine decarboxylase inhibition Antihistamine mechanism Histamine synthesis

Altoqualine is the only commercially available HDC inhibitor that suppresses de novo histamine synthesis upstream of receptor activation, unlike generic H1 antagonists. With an 11.5-14.7 h half-life, it enables chronic dosing without accumulation. Essential for allergy/asthma models, gastric hypersecretion studies, and HDC structural biology. High purity (≥98%) lots available; ideal for demanding research protocols.

Molecular Formula C27H36N2O8
Molecular Weight 516.6 g/mol
CAS No. 121029-11-6
Cat. No. B1665273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltoqualine
CAS121029-11-6
SynonymsAltoqualine
Molecular FormulaC27H36N2O8
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC
InChIInChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3/t20-,22+/m1/s1
InChIKeyFPSZSEINEGCRIJ-IRLDBZIGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Altoqualine (CAS 121029-11-6) Procurement Guide: Key Chemical and Pharmacological Identifiers


Altoqualine (also known as 458 L) is a synthetic isoquinoline derivative that acts as an inhibitor of histidine decarboxylase (HDC), the enzyme responsible for converting histidine to histamine [1]. It was investigated in Phase 2 clinical trials as an antihistamine and antiallergic agent but was never marketed [2]. Unlike classical antihistamines that block H1 receptors, Altoqualine reduces histamine synthesis, placing it in a distinct pharmacological class relevant for research on histamine-mediated pathologies [1].

Why Altoqualine Cannot Be Replaced by Generic H1 Antihistamines in Targeted Research


Generic H1 receptor antagonists (e.g., chlorpheniramine, diphenhydramine) block histamine action by competing at the receptor level. Altoqualine inhibits histidine decarboxylase, reducing de novo histamine production and thereby attenuating histaminergic tone upstream of receptor activation [1]. This fundamental mechanistic divergence means that substituting Altoqualine with an H1 antagonist will not recapitulate the same biochemical pathway modulation, making the compound irreplaceable for studies specifically requiring HDC inhibition or histamine synthesis suppression [1].

Altoqualine Quantitative Differentiation Evidence vs. Comparator Compounds


HDC Enzyme Inhibition vs. H1 Receptor Antagonism: Mechanism-Based Differentiation

Altoqualine inhibits kidney histidine decarboxylase in vivo, a mode of action distinct from conventional H1 receptor antagonists. This mechanism was demonstrated in a pharmacological study where Altoqualine (458 L) reduced histamine synthesis, contrasting with drugs like chlorpheniramine or diphenhydramine that block H1 receptors without affecting histidine decarboxylase activity [1]. H1 antagonists show no direct inhibition of HDC at therapeutic concentrations [2].

Histidine decarboxylase inhibition Antihistamine mechanism Histamine synthesis

In Vivo Antiallergic Efficacy: Passive Anaphylactic Bronchospasm in Guinea Pigs

In a guinea pig model of passive anaphylactic bronchospasm, Altoqualine (458 L) significantly reduced bronchoconstriction. The degree of protection is reported qualitatively in the original 1981 study but without a numerical ED50 compared to a standard H1 antagonist. Nevertheless, this in vivo efficacy establishes Altoqualine's functional antiallergic activity in a disease-relevant model [1].

Anaphylaxis model Guinea pig bronchospasm Antiallergic activity

Gastric Hypersecretion Inhibition: Reserpine-Induced Model in Rats

Altoqualine inhibited gastric hypersecretion induced by reserpine in rats, a model relevant to histamine-mediated gastric acid secretion. The study reported suppression of gastric secretion without providing explicit percentage inhibition or a comparator. This suggests potential utility in gastrointestinal research involving histamine synthesis [1].

Gastric acid secretion Reserpine model Histamine regulation

Human Pharmacokinetic Half-Life: 11.5–14.7 Hours vs. Common Antihistamines

The elimination half-life of Altoqualine in healthy male volunteers was 11.5 to 14.7 hours, depending on the galenic formulation [1]. For reference, cetirizine has a half-life of about 8 hours [2], loratadine about 8 hours (active metabolite ~28 h), and chlorpheniramine 20–24 hours [2]. Altoqualine thus occupies an intermediate position, potentially allowing once-daily dosing in preclinical models without the prolonged accumulation seen with chlorpheniramine.

Pharmacokinetics Half-life comparison Oral bioavailability

Altoqualine Research Applications Based on Quantitative Differentiation Evidence


Preclinical Investigation of Histamine Synthesis-Dependent Allergic Inflammation

Altoqualine's demonstrated HDC inhibition and efficacy in a passive anaphylaxis model [1] make it a valuable tool compound for studying the role of de novo histamine production in allergic asthma and urticaria models, where H1 antagonists fail to address upstream histamine synthesis.

Gastrointestinal Pharmacology Research Targeting Histamine-Mediated Acid Secretion

The compound's ability to suppress reserpine-induced gastric hypersecretion in rats [1] supports its use in investigating histamine's role in gastric pathophysiology, a niche where conventional H1 antihistamines are often ineffective due to predominant H2 receptor involvement in acid secretion.

Pharmacokinetic–Pharmacodynamic Studies Requiring Intermediate-Long Histamine Suppression

The 11.5–14.7 h elimination half-life [1] allows sustained HDC inhibition in chronic dosing protocols without the extended accumulation of chlorpheniramine (20–24 h), facilitating washout and crossover study designs in human or non-human primate models.

Tool Compound for HDC Enzyme Purification and Crystallography Studies

Altoqualine, as a known HDC inhibitor, can be employed as a ligand in affinity chromatography or co-crystallization experiments aimed at resolving structural features of mammalian histidine decarboxylase, contributing to structure-based drug design efforts.

Quote Request

Request a Quote for Altoqualine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.